Cyclohexylethyl[(2,3,4-trimethylphenyl)sulfonyl]amine
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Overview
Description
Cyclohexylethyl[(2,3,4-trimethylphenyl)sulfonyl]amine (CTP) is a chemical compound that has gained attention in recent years due to its potential use in scientific research. CTP is a sulfonyl-containing compound that has been found to have a variety of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of Cyclohexylethyl[(2,3,4-trimethylphenyl)sulfonyl]amine is not fully understood, but it is believed to act as a modulator of ion channels. Cyclohexylethyl[(2,3,4-trimethylphenyl)sulfonyl]amine has been shown to enhance the activity of certain ion channels, such as the voltage-gated potassium channel Kv1.1. This can lead to an increase in the release of neurotransmitters, which can affect neuronal signaling and synaptic transmission.
Biochemical and Physiological Effects:
Cyclohexylethyl[(2,3,4-trimethylphenyl)sulfonyl]amine has been found to have a variety of biochemical and physiological effects. In addition to its effects on ion channels, Cyclohexylethyl[(2,3,4-trimethylphenyl)sulfonyl]amine has been shown to modulate the activity of enzymes such as protein kinase C and phospholipase A2. Cyclohexylethyl[(2,3,4-trimethylphenyl)sulfonyl]amine has also been found to have anti-inflammatory effects, which may be due to its ability to inhibit the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using Cyclohexylethyl[(2,3,4-trimethylphenyl)sulfonyl]amine in lab experiments is its specificity for certain ion channels. This can allow researchers to study the role of these channels in neuronal signaling without affecting other channels or neurotransmitter systems. However, one limitation of using Cyclohexylethyl[(2,3,4-trimethylphenyl)sulfonyl]amine is its potential toxicity. Cyclohexylethyl[(2,3,4-trimethylphenyl)sulfonyl]amine has been found to be toxic to some cell types, so careful dose optimization is necessary when using Cyclohexylethyl[(2,3,4-trimethylphenyl)sulfonyl]amine in experiments.
Future Directions
There are several future directions for research on Cyclohexylethyl[(2,3,4-trimethylphenyl)sulfonyl]amine. One area of interest is the development of more specific and potent modulators of ion channels. Another area of interest is the use of Cyclohexylethyl[(2,3,4-trimethylphenyl)sulfonyl]amine in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Finally, further research is needed to fully understand the mechanism of action of Cyclohexylethyl[(2,3,4-trimethylphenyl)sulfonyl]amine and its potential applications in scientific research.
Synthesis Methods
The synthesis of Cyclohexylethyl[(2,3,4-trimethylphenyl)sulfonyl]amine involves the reaction of cyclohexylethylamine with 2,3,4-trimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst. The product is then purified using column chromatography to obtain pure Cyclohexylethyl[(2,3,4-trimethylphenyl)sulfonyl]amine.
Scientific Research Applications
Cyclohexylethyl[(2,3,4-trimethylphenyl)sulfonyl]amine has been found to have potential applications in scientific research, particularly in the field of neuroscience. Cyclohexylethyl[(2,3,4-trimethylphenyl)sulfonyl]amine has been shown to modulate the activity of ion channels in neurons, which can affect the release of neurotransmitters. This makes Cyclohexylethyl[(2,3,4-trimethylphenyl)sulfonyl]amine a potential tool for studying the role of ion channels in neuronal signaling and synaptic transmission.
properties
IUPAC Name |
N-cyclohexyl-N-ethyl-2,3,4-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2S/c1-5-18(16-9-7-6-8-10-16)21(19,20)17-12-11-13(2)14(3)15(17)4/h11-12,16H,5-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGLAPLOCDCTIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=C(C(=C(C=C2)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexylethyl[(2,3,4-trimethylphenyl)sulfonyl]amine |
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